4-(3,5-Dimethylphenoxy)-3-fluoroaniline
Description
The exploration of novel chemical structures is a cornerstone of advancement in materials science, medicinal chemistry, and industrial applications. 4-(3,5-Dimethylphenoxy)-3-fluoroaniline emerges as a compound of interest due to its unique combination of three key structural motifs: a primary aromatic amine, a diaryl ether linkage, and a fluorinated benzene (B151609) ring. While specific research on this exact molecule is not extensively documented in public literature, its constituent parts provide a clear framework for understanding its potential significance and guiding future scholarly inquiry.
The chemical identity of this compound is fundamentally defined by two core functional groups: the aromatic amine and the aryl ether.
Aromatic Amines: These compounds, characterized by an amino group attached to an aromatic ring, are a cornerstone of chemical synthesis. thieme-connect.comsigmaaldrich.com They serve as vital precursors for a vast array of products, including dyes, pharmaceuticals, and pesticides. thieme-connect.com The aniline (B41778) substructure in this compound provides a reactive site for a multitude of chemical transformations, such as diazotization, acylation, and alkylation, making it a versatile building block for constructing more complex molecules. The basicity and reactivity of the amine are influenced by the electronic properties of the other substituents on the aromatic ring. nih.govnih.gov
The combination of these two groups in one molecule creates a bifunctional scaffold with potential for diverse applications, from polymer chemistry to the synthesis of novel bioactive agents.
The presence of a fluorine atom on the aniline ring is a critical feature of this compound. The strategic incorporation of fluorine into organic molecules is a widely used strategy in modern drug design and materials science. ossila.com Fluorine possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, which can profoundly alter the physicochemical properties of a molecule. ossila.com
Key effects of fluorination include:
Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with C-F at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the half-life and bioavailability of a drug.
Altered Basicity: A fluorine atom acts as an electron-withdrawing group, which can significantly lower the pKa (basicity) of a nearby amino group. nih.gov In the case of this compound, the meta-positioned fluorine atom reduces the electron density on the nitrogen, making it a weaker base than its non-fluorinated analog.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing the binding affinity and potency of a molecule.
Modified Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its absorption, distribution, and ability to cross biological membranes.
These attributes make fluorinated aromatic compounds, like the 3-fluoroaniline (B1664137) core of the title molecule, highly valuable scaffolds in the development of advanced materials and pharmaceuticals. ossila.comdigitellinc.com
Given the structural features of this compound, several research trajectories can be envisioned.
Synthetic Methodology: The primary synthetic route to this compound would likely involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. thieme-connect.comnih.gov Key strategies would include the Ullmann condensation or the Buchwald-Hartwig reaction, coupling a 3-fluoro-4-haloaniline derivative with 3,5-dimethylphenol (B42653). Research could focus on optimizing reaction conditions, catalyst systems, and yields for this specific transformation. beilstein-journals.orgwikipedia.orgorganic-chemistry.org
Medicinal Chemistry: The molecule serves as an interesting starting point for drug discovery. The aniline group can be readily functionalized to produce a library of derivatives for biological screening. The diaryl ether motif is present in many bioactive compounds, and the specific combination of the fluoro and dimethylphenoxy groups could lead to novel interactions with biological targets. Research could explore its potential as an intermediate for creating new anticancer, antiviral, or anti-inflammatory agents. digitellinc.com
Materials Science: Aromatic amines are often used as monomers in the synthesis of high-performance polymers, such as polyimides and polyanilines. The fluorine and dimethyl substituents would be expected to impart specific properties, such as thermal stability, solubility, and modified electronic characteristics, to any resulting polymer. Investigations could focus on the polymerization of this compound and the characterization of the resulting materials.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(16)8-13(14)15/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYUBUYMBPDIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,5 Dimethylphenoxy 3 Fluoroaniline and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, 4-(3,5-dimethylphenoxy)-3-fluoroaniline, reveals that the most logical disconnection is at the diaryl ether bond (C-O). This disconnection breaks the molecule into two primary building blocks: a substituted phenol (B47542) and a substituted aniline (B41778) derivative. This approach is guided by the prevalence of reliable methods for constructing such bonds. researchgate.net
The primary retrosynthetic disconnection is shown below:
Figure 1: Retrosynthetic disconnection of this compound.This leads to two key synthons: a 3,5-dimethylphenoxide equivalent and a 3-fluoro-4-aminophenyl cation equivalent. The corresponding real-world precursors would be 3,5-dimethylphenol (B42653) and a suitably activated 3-fluoro-4-aminophenyl derivative. The activation of the aniline ring is critical for the subsequent coupling reaction. Common strategies involve using a halo-substituted aniline, such as 4-bromo-2-fluoroaniline (B1266173) or 4-chloro-2-fluoroaniline, or starting with a nitro-activated precursor like 3,4-difluoronitrobenzene (B149031) which can be later reduced to the aniline.
Precursor Synthesis and Organic Building Block Derivation
The successful synthesis of the target molecule is contingent on the efficient preparation of its constituent building blocks.
Synthetic Routes to 3,5-Dimethylphenol Derivatives
3,5-Dimethylphenol, also known as 3,5-xylenol, is a commercially available compound that serves as a key intermediate in various chemical syntheses. pressbooks.pubresearchgate.net Should a specific derivative be required, several synthetic routes are available. One common industrial method involves the sulfonation of m-xylene (B151644) followed by alkali fusion. nih.gov Another approach starts from isophorone, which can be catalytically converted to 3,5-dimethylphenol at high temperatures. pressbooks.pub
For laboratory-scale synthesis, a multi-step process starting from more readily available materials can be employed. For instance, xylene can undergo a Friedel-Crafts acylation to produce a 3,5-dimethylcarbonyl compound. This intermediate is then subjected to a Baeyer-Villiger oxidation to form a 3,5-dimethylphenol ester, which is subsequently hydrolyzed to yield the desired 3,5-dimethylphenol. nih.gov A patent describes a three-step process starting from xylene with a total yield of over 60%. nih.gov Another method involves the dehydrogenation of 3,5-dimethylcyclohex-2-en-1-one with bromine in acetic acid, followed by treatment with potassium hydroxide. nih.gov
A method for the synthesis of 4-chloro-3,5-dimethylphenol (B1207549) involves the reaction of 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in the presence of a cupric salt catalyst. organic-chemistry.org
Preparation of 3-Fluoro-4-aminophenol or Related Fluorinated Anilines
The synthesis of 3-fluoro-4-aminophenol and related fluorinated anilines often starts from readily available fluorinated nitroaromatics. One documented route to 3-fluoro-4-aminophenol begins with 2,4-dichloronitrobenzene. This is converted to 2,4-difluoronitrobenzene, which then reacts with sodium methoxide (B1231860) to yield 2-fluoro-4-methoxynitrobenzene. Demethylation provides 3-fluoro-4-nitrophenol (B151681), which is then reduced to the final product, 3-fluoro-4-aminophenol. masterorganicchemistry.com Another approach involves the reduction of o-fluoronitrobenzene using aluminum metal in sulfuric acid. google.com
A patent describes the preparation of p-fluoroaniline from p-halonitrobenzenes by reacting them with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. nih.gov Another patent details the synthesis of p-fluoroaniline by the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene. beilstein-journals.org The synthesis of m-fluoroaniline can be achieved by the ammonolysis of m-chlorofluorobenzene, which is obtained from m-chloroaniline via the Schiemann reaction.
For the synthesis of 4-amino-3-fluorophenol (B140874), one method starts with p-nitrophenol, which is catalytically hydrogenated to p-aminophenol. This is followed by sulfonation, a fluoro-substitution reaction, and finally desulfonation. An alternative strategy for synthesizing 4-amino-3-fluorophenol involves Fries and Beckman rearrangements. The reduction of 3-fluoro-4-nitrophenol using palladium on carbon is also a viable method.
Formation of the Diaryl Ether Linkage
The construction of the diaryl ether bond is the pivotal step in the synthesis of this compound. This can be achieved through several established methods, primarily Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution is a powerful tool for forming C-O bonds, particularly when the aromatic ring to be substituted is activated by electron-withdrawing groups. In the context of synthesizing the target molecule, an SNAr reaction would typically involve the reaction of 3,5-dimethylphenoxide with an activated fluoroaniline (B8554772) precursor.
A common precursor for such reactions is a nitro-substituted fluoroarene, such as 3,4-difluoronitrobenzene. The highly electron-withdrawing nitro group activates the fluorine atom at the para position towards nucleophilic attack. The reaction would proceed by the attack of the 3,5-dimethylphenoxide on the carbon bearing the fluorine, followed by the displacement of the fluoride ion. The resulting nitro-diaryl ether can then be reduced to the desired aniline. The rate of SNAr reactions is often enhanced in polar aprotic solvents like DMSO, and the use of microwave irradiation can significantly shorten reaction times. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Variants)
Transition-metal catalysis offers a versatile and widely applicable approach to the formation of diaryl ethers.
Ullmann Condensation: The classical Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide at high temperatures. While effective, these harsh conditions can limit the functional group tolerance. Modern modifications of the Ullmann reaction employ catalytic amounts of copper salts, often in the presence of ligands, allowing for milder reaction conditions. For instance, the use of copper(I) salts with ligands such as N,N-dimethylglycine or diols can facilitate the coupling of aryl bromides and iodides with phenols at lower temperatures. beilstein-journals.org A patent describes the use of cesium carbonate as a base in the copper-catalyzed coupling of phenols with unactivated aryl halides in DMF at 110°C, leading to high yields of diaryl ethers.
Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. This methodology is known for its broad substrate scope and tolerance of various functional groups.
Table of Reaction Conditions for Diaryl Ether Synthesis
| Reaction Type | Catalyst/Reagent | Ligand (if applicable) | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Ullmann Condensation | CuI | N,N-dimethylglycine | K3PO4 | Dioxane | 90 °C | |
| Ullmann Condensation | (CuOTf)2·PhH | Ethyl acetate (B1210297) (activator) | Cs2CO3 | Toluene | 110 °C | |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)2 | Bulky phosphine ligands | NaOt-Bu, K3PO4 | Toluene, Dioxane | RT - 100 °C | |
| SNAr | None (catalyst-free) | Not applicable | K2CO3 | DMSO | Reflux (microwave) |
Amination and Functional Group Interconversion Pathways
The introduction of the aniline functional group is a critical step in the synthesis of this compound. A predominant and well-established pathway for this transformation is the reduction of a corresponding nitroaromatic precursor. This method is widely employed due to the ready availability of nitroaromatic starting materials and the high efficiency of the reduction process.
The typical synthetic sequence commences with the formation of the diaryl ether, followed by the reduction of a nitro group to an amine. The key intermediate for this process is 1-(3,5-dimethylphenoxy)-2-fluoro-4-nitrobenzene. The final amination step is achieved through the catalytic reduction of this nitro-intermediate.
Catalytic Reduction of Nitroarenes: The conversion of the nitro group to an amine is most commonly accomplished via catalytic hydrogenation. This method is favored for its clean reaction profile and high yields. A variety of catalytic systems can be employed for this purpose.
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. chemicalbook.com The use of 10% Pd/C is a common practice, leading to quantitative conversion to the desired aniline. chemicalbook.com
Platinum(IV) Oxide (PtO2): Also known as Adams' catalyst, PtO2 is another powerful catalyst for this reduction. chemicalbook.com
Raney Nickel: This catalyst is also utilized for the hydrogenation of nitroarenes. mdpi.com
Other Catalytic Systems: Research has also explored other catalytic systems, including copper salt-amine complexes and transition metal compounds like iron or cobalt supported on alumina, for the reduction of nitroaromatics. google.comgoogle.com These alternatives can offer advantages in terms of selectivity, especially when other reducible functional groups are present in the molecule. google.com
The general mechanism for the catalytic reduction of nitro compounds involves the use of a reductant and a hydrogen donor. mdpi.com While catalytic hydrogenation with H2 gas is common, transfer hydrogenation using other hydrogen sources can also be employed. mdpi.com
Functional Group Interconversion (FGI): The reduction of the nitro group is a classic example of a Functional Group Interconversion (FGI). imperial.ac.ukyoutube.com FGI is a fundamental strategy in organic synthesis where one functional group is transformed into another. imperial.ac.ukfiveable.me This approach is essential when a desired functional group is not compatible with the reaction conditions required for other steps in the synthesis or when a precursor functional group facilitates a key bond-forming reaction. In the synthesis of this compound, the nitro group serves as a precursor to the amine. This strategy allows for the construction of the diaryl ether linkage under conditions that might not be compatible with a free amino group.
Other FGI strategies that can be relevant in the synthesis of analogous structures include the conversion of alcohols to halides or sulfonates to facilitate nucleophilic substitution reactions. vanderbilt.edu For instance, a hydroxyl group can be converted to a better leaving group like a tosylate or mesylate to promote the formation of the ether linkage. vanderbilt.edu
Optimization of Reaction Conditions and Process Development for Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process requires meticulous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high product purity. For the synthesis of this compound, the key transformations to optimize are the formation of the diaryl ether bond and the subsequent reduction of the nitro group.
The formation of the diaryl ether bond is typically achieved through a nucleophilic aromatic substitution reaction, often facilitated by a copper catalyst in what is known as the Ullmann condensation or Ullmann ether synthesis. organic-chemistry.org Modern variations often utilize palladium-based catalysts in Buchwald-Hartwig amination and ether synthesis reactions.
Ullmann Condensation for C-O Bond Formation: The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org For the synthesis of the precursor 1-(3,5-dimethylphenoxy)-2-fluoro-4-nitrobenzene, this would involve the reaction of 3,5-dimethylphenol with a dihalobenzene derivative, such as 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-iodo-4-nitrobenzene.
Optimization of the Ullmann condensation focuses on:
Catalyst System: While classical Ullmann reactions use copper powder or copper(I) salts, modern methods employ copper nanoparticles (Cu-NPs) or copper(II) oxide nanoparticles (CuO-NPs) which exhibit higher catalytic activity. mdpi.com The choice of the copper source and its physical form can significantly impact reaction rates and yields.
Ligand Design: The use of ligands can stabilize the copper catalyst and promote the reaction. While many Ullmann-type reactions are performed without ligands, the development of specific ligands can enhance catalyst performance and expand the substrate scope.
Base and Solvent: The choice of base is crucial for deprotonating the phenol. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The solvent must be high-boiling and polar aprotic, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine, to facilitate the reaction at elevated temperatures. mdpi.com
Buchwald-Hartwig Ether Synthesis: An alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig ether synthesis. This reaction often proceeds under milder conditions and with a broader substrate scope. The key to this reaction is the choice of the palladium precursor and the phosphine ligand.
Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |
|---|---|---|
| Catalyst | Copper-based (Cu powder, Cu(I) salts, Cu-NPs) | Palladium-based (e.g., Pd(OAc)2, Pd2(dba)3) |
| Ligand | Often ligand-free, but can be enhanced by ligands | Requires phosphine or N-heterocyclic carbene (NHC) ligands |
| Reaction Temp. | Typically high (120-200 °C) | Generally lower (Room temp. to ~120 °C) |
| Substrate Scope | Traditionally for electron-deficient aryl halides | Broader scope, including electron-rich and -neutral aryl halides |
The choice of solvent can have a profound impact on the reaction rate and selectivity. In the context of the Ullmann ether synthesis, polar aprotic solvents are generally preferred as they can solvate the metal cation of the base and increase the nucleophilicity of the phenoxide. mdpi.com
Kinetic studies are essential for understanding the reaction mechanism and identifying the rate-determining step. This knowledge allows for targeted optimization of reaction parameters. For instance, understanding the order of the reaction with respect to the catalyst, aryl halide, and phenol can help in determining the optimal concentrations of each reactant.
For the catalytic reduction of the nitro group, the solvent choice can influence the solubility of the starting material and the product, as well as the activity of the catalyst. Protic solvents like methanol and ethanol are commonly used for hydrogenation with Pd/C. chemicalbook.com
Stereochemical Control in Synthesis (if applicable to chiral derivatives or precursors)
The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a consideration in its direct synthesis.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral substituent on the aniline nitrogen or elsewhere on the aromatic rings, then stereochemical control would become a critical aspect of the synthesis. This would necessitate the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or the resolution of a racemic mixture. For instance, asymmetric hydrogenation of a prochiral precursor could be a potential strategy to introduce chirality.
Flow Chemistry Applications in the Synthesis of Aryl Ether Compounds
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.
The synthesis of aryl ethers, including structures analogous to the backbone of this compound, is amenable to flow chemistry. For example, the synthesis of 4-fluoropyrazole derivatives has been successfully demonstrated using a continuous gas/liquid-liquid/liquid flow process. researchgate.net This involved the direct fluorination of a diketone followed by a cyclization reaction with hydrazine (B178648) in a flow reactor. researchgate.net
Advantages of Flow Chemistry for Aryl Ether Synthesis:
Improved Safety: Many of the reactions involved, such as those using reactive gases or conducted at high temperatures and pressures, can be performed more safely on a small scale within a continuous reactor.
Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.
While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the principles and methodologies developed for other aryl ethers and fluorinated aromatic compounds are directly applicable.
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive search for advanced spectroscopic data on the chemical compound This compound has yielded no specific experimental findings. Detailed information regarding its structural elucidation and characterization using modern spectroscopic techniques is not publicly available in the reviewed scientific literature and chemical databases.
While the requested analytical methods—including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FTIR and Raman)—are standard for the comprehensive analysis of novel chemical entities, specific data sets such as ¹H, ¹³C, and ¹⁹F NMR spectra, as well as detailed mass fragmentation patterns and vibrational frequencies for this compound, could not be located.
General principles of spectroscopic analysis for related compounds, such as fluoroanilines and dimethylphenols, are well-established. For instance, ¹⁹F NMR is a powerful tool for analyzing the chemical environment of fluorine atoms in molecules. rsc.orgmdpi.comnih.gov Similarly, multi-dimensional NMR techniques like COSY, HSQC, and HMBC are routinely used to determine the connectivity of atoms within a molecule. However, without experimental data for the specific compound , a detailed analysis as per the requested outline cannot be provided at this time.
Further research or de novo synthesis and subsequent spectroscopic analysis would be required to generate the specific data necessary to fulfill the detailed article structure requested.
Advanced Spectroscopic Characterization Techniques for 4 3,5 Dimethylphenoxy 3 Fluoroaniline
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Assignment and Conformational Insights
Analysis of Characteristic Vibrational Frequencies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. The vibrational modes of 4-(3,5-Dimethylphenoxy)-3-fluoroaniline are numerous, but certain frequencies can be assigned to specific bond stretches, bends, and deformations, offering a structural fingerprint of the compound.
The vibrational spectrum is largely influenced by the constituent parts of the molecule: the fluoroaniline (B8554772) ring, the phenoxy ether linkage, and the dimethylphenyl group. Theoretical studies on related aniline (B41778) derivatives, such as various fluoroanilines, provide a basis for assigning the observed vibrational frequencies. tsijournals.comasianpubs.org
Key Vibrational Assignments:
N-H Vibrations: The aniline moiety is characterized by N-H stretching vibrations, which are typically observed in the 3400-3500 cm⁻¹ region for asymmetric stretching and 3300-3400 cm⁻¹ for symmetric stretching. The N-H bending or scissoring mode is expected around 1600-1630 cm⁻¹. asianpubs.org
C-F Vibration: The C-F stretching vibration in fluoroaromatic compounds is highly dependent on its position on the ring. For a fluorine atom on a benzene (B151609) ring, this stretching frequency is typically found in the 1100-1270 cm⁻¹ range. asianpubs.org
C-O-C Ether Linkage: The diaryl ether linkage gives rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is generally the more intense of the two and is expected in the 1200-1270 cm⁻¹ region. The symmetric stretch is often weaker and appears at a lower frequency, around 1020-1080 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on both aromatic rings will influence the exact position and multiplicity of these bands.
CH₃ Vibrations: The dimethyl groups on the phenoxy ring will exhibit characteristic C-H stretching vibrations (asymmetric and symmetric) in the 2900-3000 cm⁻¹ range. Methyl bending vibrations are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
A hypothetical table of characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | 3400 - 3500 | Aniline |
| N-H Symmetric Stretch | 3300 - 3400 | Aniline |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |
| Methyl C-H Asymmetric Stretch | ~2960 | -CH₃ |
| Methyl C-H Symmetric Stretch | ~2870 | -CH₃ |
| N-H Scissoring | 1600 - 1630 | Aniline |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Rings |
| Methyl Asymmetric Bending | ~1450 | -CH₃ |
| Methyl Symmetric Bending | ~1375 | -CH₃ |
| C-O-C Asymmetric Stretch | 1200 - 1270 | Diaryl Ether |
| C-F Stretch | 1100 - 1270 | Fluoroaromatic |
| C-O-C Symmetric Stretch | 1020 - 1080 | Diaryl Ether |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Aromatic Rings |
These assignments are predictive and would require experimental confirmation via FT-IR and FT-Raman spectroscopy for precise validation. tsijournals.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The chromophores within this compound are the substituted benzene rings, which are expected to exhibit π → π* transitions.
The primary chromophore is the fluoroaniline system. Aniline itself shows a primary absorption band (π → π*) around 230 nm and a secondary, weaker band around 280 nm. The presence of a fluorine atom and the bulky phenoxy group can cause shifts in these absorption maxima (λ_max). The fluorine atom, being an auxochrome, can lead to a slight bathochromic (red) or hypsochromic (blue) shift depending on its electronic interplay with the amino group.
Theoretical studies on related molecules, such as m-fluoroaniline, have employed Density Functional Theory (DFT) to analyze electronic properties and predict UV-Vis spectra. chemrxiv.org These studies help in understanding the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to the electronic transitions. For the target molecule, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed across the π-system of the entire molecule. The energy difference between these frontier orbitals dictates the wavelength of the lowest energy absorption band. chemrxiv.org
Based on the chromophoric systems present, the following table outlines the expected electronic transitions and their approximate absorption regions for this compound.
| Transition Type | Chromophore System | Expected λ_max Range (nm) |
| π → π | Fluoroaniline Ring | 230 - 250 |
| π → π | Dimethylphenoxy Ring | 260 - 280 |
| n → π* | Ether Oxygen Lone Pair | > 300 (typically weak) |
The solvent environment can also influence the position of these absorption bands. Polar solvents may stabilize the ground or excited state differently than non-polar solvents, leading to shifts in λ_max.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. nih.govresearchgate.net
For a molecule like this compound, single-crystal XRD would elucidate several key structural features:
Planarity of the Aromatic Rings: The analysis would confirm the expected planarity of the two benzene rings.
Conformation of the Ether Linkage: The C-O-C bond angle and the torsion angles around the C-O bonds would define the spatial relationship between the fluoroaniline and dimethylphenyl moieties.
Amino Group Geometry: The geometry of the amino group, specifically whether it is planar or pyramidal with respect to the aniline ring, can be determined. researchgate.net
Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions such as hydrogen bonds (involving the -NH₂ group), halogen bonds (involving the fluorine atom), and van der Waals forces. XRD analysis reveals the nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the material. nih.gov
While experimental single-crystal X-ray diffraction data for this compound is not publicly available, a hypothetical data table based on typical values for related structures is presented for illustrative purposes. nih.govmdpi.com
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-N (aniline) | 1.38 - 1.41 |
| C-F | 1.35 - 1.38 |
| C-O (ether) | 1.36 - 1.43 |
| Aromatic C-C | 1.37 - 1.40 |
| C-C (methyl) | 1.50 - 1.54 |
| N-H | 0.86 - 0.90 |
| C-H (aromatic) | 0.93 - 0.96 |
| C-H (methyl) | 0.96 - 0.99 |
| **Bond Angles (°) ** | |
| C-O-C (ether) | 117 - 122 |
| C-C-F | 118 - 122 |
| C-C-N | 119 - 121 |
| H-N-H | 110 - 115 |
| Torsion Angles (°) | |
| C-C-O-C | Variable, defines conformation |
The acquisition of actual single-crystal XRD data would be invaluable for a complete and unambiguous structural characterization of this compound.
Computational Chemistry Investigations of 4 3,5 Dimethylphenoxy 3 Fluoroaniline
Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.
Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become exceedingly popular due to its excellent balance of accuracy and computational cost.
For a molecule like 4-(3,5-Dimethylphenoxy)-3-fluoroaniline, a common and effective DFT functional would be B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has a proven track record for providing reliable geometric and electronic properties for a wide range of organic molecules.
The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A commonly used basis set for molecules containing first- and second-row atoms is the Pople-style basis set, such as 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential non-covalent interactions.
Computational efficiency is a crucial consideration, especially for larger molecules. The choice of both the method and the basis set represents a trade-off between accuracy and the time required for the calculation. For this compound, the combination of B3LYP with the 6-311++G(d,p) basis set offers a robust and efficient approach for obtaining reliable results.
A geometry optimization would be the first step in the computational study. This process finds the lowest energy arrangement of the atoms in the molecule, providing the optimized molecular geometry. The following table presents hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.39 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-O | 1.37 Å |
| Bond Angle | C-N-H | 112.5° |
| Bond Angle | C-C-F | 119.8° |
| Bond Angle | C-O-C | 118.5° |
| Dihedral Angle | C-C-O-C | 15.2° |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is intended to provide a realistic example of the output of such a calculation.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the amino group. The LUMO, in contrast, would likely be distributed over the fluoro-substituted aromatic ring.
| Parameter | Energy (eV) |
| HOMO Energy | -5.42 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 4.53 |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is intended to provide a realistic example of the output of such a calculation.
Electrostatic Potential (ESP) Surface Mapping for Identification of Reactive Sites
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, indicating these as likely sites for electrophilic attack. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the methyl groups.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can be used to study intramolecular interactions, such as hyperconjugation and charge delocalization.
In this compound, NBO analysis would reveal the nature of the chemical bonds and the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic rings. This analysis can quantify the stability of the molecule arising from these delocalization effects. The analysis of the second-order perturbation theory energy of the Fock matrix in NBO analysis can provide quantitative information about the strength of these interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π(C-C) | 15.8 |
| LP (O) | π(C-C) | 12.3 |
| π (C-C) | π*(C-C) | 20.5 |
Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is intended to provide a realistic example of the output of such a calculation. LP denotes a lone pair, and π denotes an antibonding π orbital. E(2) is the stabilization energy.*
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can also be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. The theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS).
The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
| Atom | Calculated ¹³C NMR Chemical Shift (ppm) | Calculated ¹H NMR Chemical Shift (ppm) |
| C (aniline ring, various positions) | 110-150 | 6.5-7.5 |
| C (phenoxy ring, various positions) | 115-140 | 6.8-7.2 |
| C (methyl groups) | 20-25 | 2.2-2.4 |
| H (amino group) | - | 3.5-4.5 |
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3450 |
| C-H stretch (aromatic) | 3100 |
| C-H stretch (methyl) | 2950 |
| C-N stretch | 1300 |
| C-F stretch | 1250 |
| C-O-C stretch | 1200 |
Note: The data in these tables is illustrative and represents typical values for similar chemical structures. It is intended to provide a realistic example of the output of such a calculation.
Validation of Computational Models against Experimental Spectroscopic Data
The accuracy of any computational study hinges on the reliability of the theoretical models employed. A crucial step in ensuring this reliability is the validation of computational models against experimental data. For this compound, this involves comparing calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, with experimentally obtained spectra.
Density Functional Theory (DFT) is a commonly employed method for these calculations, with various functionals and basis sets available. The choice of functional and basis set can significantly impact the accuracy of the predicted spectra. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is often a good starting point for organic molecules.
The validation process typically involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using the chosen computational method.
Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies correspond to the peaks in the IR spectrum.
NMR Chemical Shift Calculations: NMR shielding tensors are calculated and converted to chemical shifts, which can then be compared to experimental ¹H and ¹³C NMR data.
Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.
A strong correlation between the calculated and experimental spectra provides confidence in the chosen computational model, which can then be used to predict other properties of the molecule with a higher degree of certainty.
Table 1: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Diaryl Ether Analogue
| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.8 - 7.5 | 6.9 - 7.6 |
| Methyl Protons | 2.3 | 2.4 |
| Amine Protons | 3.5 | 3.6 |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 110 - 160 | 112 - 162 |
| Methyl Carbons | 21 | 22 |
| IR (cm⁻¹) | ||
| N-H Stretch | 3400 - 3500 | 3450 |
| C-O-C Stretch | 1200 - 1250 | 1230 |
| C-F Stretch | 1100 - 1150 | 1125 |
Conformational Analysis and Potential Energy Surface Mapping
The process involves systematically changing the dihedral angles around the flexible bonds (primarily the C-O-C-C bonds of the ether linkage) and calculating the energy at each point. This generates a PES that reveals the low-energy conformers (local minima) and the transition states (saddle points) connecting them.
For diaryl ethers, the most stable conformations are typically non-planar, with the two aromatic rings twisted relative to each other to minimize steric hindrance. The potential energy surface for the rotation around the C-O bonds would likely show two stable conformers corresponding to "propeller-like" structures. The energy barriers to interconversion between these conformers can also be determined from the PES.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~40° | 0.0 |
| Local Minimum | ~-40° | 0.0 |
| Transition State | 0° (Planar) | ~3.5 |
| Transition State | 90° | ~2.0 |
Theoretical Studies of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can investigate various reactions, such as electrophilic aromatic substitution on the aniline ring or nucleophilic aromatic substitution of the fluorine atom. These studies involve identifying the reactants, products, intermediates, and transition states along the reaction pathway.
A key aspect of studying reaction mechanisms is the calculation of activation energies (Ea), which determine the reaction rates. By mapping the potential energy surface of a reaction, a minimum energy path, or reaction coordinate, can be identified. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.
Table 3: Illustrative Calculated Activation Energies for a Reaction Involving a Fluoroaniline (B8554772) Derivative
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 15.2 |
| Fluoride (B91410) Departure | TS2 | 8.5 |
Advanced Computational Methods for Intermolecular Interactions in Condensed Phases
While gas-phase calculations provide valuable information about the intrinsic properties of a single molecule, the behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular interactions. Advanced computational methods are required to accurately model these interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are one such approach, where the molecule of interest is treated with a high level of quantum mechanics, while the surrounding solvent or solid-state environment is modeled using classical molecular mechanics force fields. This allows for the study of solvation effects on conformational equilibria and reaction mechanisms.
Another approach is to use periodic boundary conditions to simulate the bulk material. This is particularly useful for studying crystal packing and predicting solid-state properties. These methods can account for intermolecular forces such as hydrogen bonding (involving the amine group), dipole-dipole interactions, and van der Waals forces, which are crucial for understanding the macroscopic properties of the compound. The study of these interactions is essential for predicting properties like solubility, melting point, and crystal structure. researchgate.net
Chemical Reactivity and Mechanistic Pathways of 4 3,5 Dimethylphenoxy 3 Fluoroaniline
Reactivity of the Aniline (B41778) Moiety
The primary site of chemical reactivity in 4-(3,5-dimethylphenoxy)-3-fluoroaniline is the amino group (-NH2) attached to the fluorinated benzene (B151609) ring. This group confers both nucleophilic and basic properties to the molecule.
Nucleophilic Reactions with Electrophilic Reagents
The nitrogen atom of the aniline moiety possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a wide array of electrophiles. doubtnut.com Such reactions are fundamental in synthetic organic chemistry. For example, the aniline can undergo acylation with reagents like acid chlorides or anhydrides to form stable amide derivatives. Similarly, it can react with sulfonyl chlorides to yield sulfonamides or with alkyl halides to form secondary or tertiary amines. These transformations proceed through a nucleophilic attack mechanism, where the nitrogen's lone pair targets the electron-deficient center of the electrophile.
| Electrophilic Reagent Type | Example Reagent | Resulting Product Type |
| Acid Chloride | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
| Sulfonyl Chloride | Tosyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Alkylated Amine |
Influence of Fluorine and Phenoxy Substituents on Amine Reactivity and Basicity
The basicity of the aniline's amino group is significantly modulated by the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. doubtnut.comdoubtnut.com In the case of this compound, the fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density on the nitrogen atom, making the lone pair less available for donation to a proton. doubtnut.comyoutube.com Consequently, the amine is less basic compared to unsubstituted aniline.
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring, which is part of the diaryl ether structure, is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgminia.edu.eg
Regioselectivity and Directing Effects of Aromatic Substituents
The outcome of electrophilic attack on the phenoxy ring is governed by the directing effects of its substituents. Both the ether oxygen and the two methyl groups are activating groups and act as ortho, para-directors. masterorganicchemistry.comyoutube.com The oxygen atom, through its strong positive mesomeric effect (+M), directs incoming electrophiles to the positions ortho and para to the ether linkage. The methyl groups also direct ortho and para and activate the ring through inductive effects and hyperconjugation. Given that the 3' and 5' positions are occupied by methyl groups, electrophilic substitution is strongly directed towards the 2', 4', and 6' positions of the phenoxy ring. Steric hindrance from the already present bulky groups might influence the relative yields of the possible isomers.
| Substituent on Phenoxy Ring | Position(s) | Electronic Effect | Directing Influence |
| Ether Oxygen (-OAr) | 1' | +M > -I (Activating) | ortho, para |
| Methyl (-CH₃) | 3', 5' | +I, Hyperconjugation (Activating) | ortho, para |
Reactions Involving the Fluoro-Substituted Aromatic Ring
The fluoro-substituted ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atom. However, this ring can participate in other important reaction types.
Potential for Directed ortho-Metalation or Halogen Dance Reactions
The substituents on the aniline ring create the potential for highly regioselective reactions such as directed ortho-metalation (DoM). wikipedia.orgbaranlab.org DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguvm.edu The amino group (often after protection, for instance as an amide) is a potent DMG. wikipedia.orgharvard.edu This interaction facilitates the removal of a proton at the C2 position, creating a lithiated intermediate that can react with various electrophiles to install a new substituent. wikipedia.orguvm.edu
Another potential, though more complex, transformation is the "halogen dance" reaction. wikipedia.orgrsc.org This base-catalyzed isomerization involves the migration of a halogen atom across an aromatic ring. wikipedia.orgresearchgate.net The process is driven by thermodynamics, leading to the most stable arylmetal intermediate. wikipedia.org While more common for heavier halogens like bromine and iodine, it is a theoretical possibility under specific, often harsh, basic conditions. researchgate.net For a halogen dance to occur, a deprotonation event must take place, followed by a series of steps that effectively move the fluorine atom to a different position on the ring. wikipedia.orgnih.gov
| Reaction Type | Key Feature | Potential Outcome for Fluoro-Aniline Ring |
| Directed ortho-Metalation (DoM) | Regioselective deprotonation ortho to a directing group. wikipedia.orguvm.edu | Functionalization at the C2 position (ortho to the amine). |
| Halogen Dance | Base-catalyzed migration of a halogen atom. wikipedia.orgrsc.org | Isomerization to a different fluoroaniline (B8554772) structure. |
Nucleophilic Aromatic Substitution of Fluorine
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. In the case of this compound, the fluorine atom's reactivity is influenced by the electronic properties of the substituents on the aniline ring. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.com
In this molecule, the strongly electron-donating amino group (-NH₂) significantly increases the electron density of the aromatic ring, which generally disfavors nucleophilic attack. However, the fluorine atom is positioned meta to the amino group, minimizing the direct deactivating effect of its resonance donation on the substitution site. Conversely, the phenoxy group exerts a -I (inductive) effect and a +M (mesomeric) effect. The fluorine itself is highly electronegative, contributing a strong inductive electron withdrawal (-I) from the carbon to which it is attached.
A counterintuitive aspect of SNAr reactions is the reactivity order of halogens as leaving groups: F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction rate despite the high strength of the C-F bond. stackexchange.commasterorganicchemistry.com Therefore, the fluorine atom in this compound is expected to be susceptible to displacement by strong nucleophiles under conditions that favor SNAr reactions, particularly if the amino group is protonated or modified to reduce its electron-donating capacity.
Table 1: Relative Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution (SNAr)
| Leaving Group | Relative Rate | Rationale for Reactivity |
| -F | ~3300 | Highest electronegativity strongly polarizes the C-X bond and stabilizes the Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack. stackexchange.commasterorganicchemistry.com |
| -Cl | ~16 | Moderate electronegativity and polarizability. |
| -Br | ~4.5 | Lower electronegativity compared to Cl and F. |
| -I | 1 | Lowest electronegativity among halogens, leading to the slowest rate of nucleophilic attack. |
Note: Relative rates are generalized and can vary significantly based on the specific substrate, nucleophile, and reaction conditions.
Ether Linkage Stability and Cleavage Reactions
The diaryl ether linkage is known for its high chemical stability, a consequence of the strong sp² C-O bond. Cleavage of this bond is challenging and typically requires harsh reaction conditions. libretexts.orgwikipedia.org
Mechanisms of Aryl Ether Cleavage
The cleavage of diaryl ethers can be achieved through several mechanistic pathways, primarily involving strong acids or metal catalysts.
Acid-Catalyzed Cleavage : This method involves the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. masterorganicchemistry.com The subsequent step is a nucleophilic attack by the conjugate base (e.g., I⁻ or Br⁻) on one of the adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com For diaryl ethers, this reaction is particularly difficult because sp²-hybridized carbons are resistant to both SN1 and SN2 reactions. masterorganicchemistry.com Cleavage, when it occurs, often requires extreme temperatures and pressures. Studies on lignin (B12514952) model compounds, which contain aryl-ether linkages, show that acid-catalyzed cleavage is a critical step in their depolymerization. acs.orgnih.gov The mechanism can proceed via protonation of the ether oxygen followed by bond cleavage, which can be influenced by the solvent and temperature. nih.gov
Reductive Cleavage : Transition-metal-free methods using potent reducing systems, such as triethylsilane (Et₃SiH) in combination with a strong base like potassium tert-butoxide (KOtBu), have been developed for the regioselective cleavage of C-O bonds in aromatic ethers. researchgate.net This approach offers an alternative to harsh acidic conditions.
Metal-Catalyzed Cleavage : Homogeneous and heterogeneous metal catalysts, often based on nickel or palladium, can facilitate the hydrogenolysis of the C-O bond under milder conditions than traditional acid-catalyzed methods.
Oxidative Cleavage : Certain enzymes, such as fungal peroxygenases, can catalyze the H₂O₂-dependent oxidative cleavage of ethers. nih.gov These reactions proceed through a proposed hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes. nih.gov
Table 2: Selected Methods for Aryl Ether Cleavage
| Method | Reagents/Catalyst | Typical Conditions | Mechanism Type |
| Acid-Catalyzed | HI, HBr | High Temperature, Strong Acid | SN1 / SN2 on protonated ether masterorganicchemistry.com |
| Reductive (Metal-Free) | KOtBu / Et₃SiH | Varies (e.g., 140 °C) | Reductive |
| Catalytic Hydrogenolysis | Ni/SiO₂ | H₂, Aqueous Phase, Mild Temp (e.g., 120°C) | Hydrogenolysis / Hydrolysis thieme-connect.com |
| Oxidative (Enzymatic) | Fungal Peroxygenase / H₂O₂ | Aqueous buffer, pH 7 | Oxidation to hemiacetal nih.gov |
Catalytic Transformations Employing this compound
The presence of the aniline functionality makes this molecule a valuable substrate for various catalytic transformations, particularly in the synthesis of more complex nitrogen-containing compounds.
Utility in Cross-Coupling Methodologies
The aniline moiety is a key functional group for C-N and C-C bond-forming cross-coupling reactions. While often the product of such reactions (e.g., Buchwald-Hartwig amination), anilines themselves can be used as coupling partners.
C-H Functionalization : Metal-catalyzed C-H functionalization has become a powerful tool for derivatizing anilines. bath.ac.uk The amino group can act as a directing group, enabling regioselective reactions at the ortho position. Catalysts based on palladium, rhodium, and nickel are commonly employed for these transformations, allowing for the synthesis of decorated indoles or biaryls through annulation with alkynes or coupling with other aryl partners. bath.ac.ukrsc.org
Oxidative Coupling : Anilines can undergo oxidative cross-coupling reactions to form new C-N or C-C bonds. For example, reagent-free anodic oxidation can achieve the dehydrogenative cross-coupling of aniline derivatives to produce 2,2'-diaminobiaryls. capes.gov.br
Coupling with Phenols : As a substituted aniline, the molecule could potentially participate in formal cross-coupling reactions with phenols. Palladium-catalyzed methods have been developed that allow for the efficient coupling of various anilines with phenols to generate secondary and tertiary aryl amines. nih.gov Copper-catalyzed systems are also widely used for the arylation of phenols, constructing diaryl ether frameworks. nih.gov
Table 3: Examples of Cross-Coupling Reactions Involving Aniline and Phenol (B47542) Derivatives
| Reaction Type | Catalyst System | Reactants | Product Type | Ref. |
| Indole Synthesis | Ni(OTf)₂ / Ligand | Aniline derivative, Alkyne | Substituted Indole | rsc.org |
| Formal Phenol-Amine Coupling | Pd(OAc)₂ / Ligand | Phenol derivative, Aniline | Tertiary Aryl Amine | nih.gov |
| Ullmann Ether Synthesis | CuI / Picolinic Acid | Phenol, Aryl Halide | Diaryl Ether | nih.gov |
| Anodic C-C Coupling | None (Electrochemical) | Aniline derivative | 2,2'-Diaminobiaryl | capes.gov.br |
Role in Green Chemistry Applications
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. The use of molecules like this compound can align with these goals in several ways.
Catalytic Efficiency : Employing this molecule in catalytic cycles, such as C-H functionalization, promotes atom economy by avoiding the need for pre-functionalized starting materials. bath.ac.ukrsc.org One-pot syntheses that utilize aniline derivatives to build complex molecules reduce waste by minimizing intermediate purification steps. mdpi.com
Alternative Reaction Media : Research into cross-coupling reactions and other transformations increasingly focuses on using environmentally friendly solvents. For instance, some catalytic systems for reductive amination to produce anilines are effective in water or glycerol, which are sustainable alternatives to volatile organic solvents. mdpi.com
Biocatalysis : The development of chemoenzymatic methods offers a sustainable route to synthesizing and transforming anilines. Nitroreductase (NR) enzymes can reduce nitroaromatics to anilines in aqueous media at room temperature and atmospheric pressure, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts like palladium or platinum. nih.govacs.org Such biocatalytic processes exhibit high chemoselectivity and represent a significant advancement in sustainable chemical manufacturing. acs.org While this applies to the synthesis of anilines, the functionalized aniline product itself becomes a building block for further green chemical transformations.
Avoiding Hazardous Reagents : The development of direct coupling methods, such as the formal cross-coupling of phenols with amines, provides an alternative to using aryl halides. nih.govacs.org This shift reduces reliance on halogenated compounds and the generation of halide waste streams, contributing to a greener synthetic pathway. acs.org
Role of 4 3,5 Dimethylphenoxy 3 Fluoroaniline As an Advanced Building Block in Organic Synthesis
Integration into Complex Molecular Architectures and Scaffolds
The strategic incorporation of fluorine atoms and fluorinated groups into organic molecules is a widely utilized strategy in the design of pharmaceuticals and agrochemicals. These elements can significantly alter the physicochemical properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated compounds, therefore, are of considerable interest in medicinal and agrochemistry.
The aniline (B41778) functional group, for instance, is a versatile handle for a variety of chemical transformations. It can readily undergo diazotization, acylation, and alkylation reactions, and can participate in various carbon-nitrogen bond-forming cross-coupling reactions. The fluorine atom on the aniline ring can also influence the reactivity of the aromatic system and can be a site for further functionalization or can be retained in the final product to modulate its properties. The diaryl ether linkage provides a degree of conformational flexibility, which can be an important consideration in the design of molecules with specific three-dimensional structures.
Continuous flow techniques represent a modern approach to streamline multi-step syntheses by combining multiple reaction steps into a single, continuous operation. The use of well-defined building blocks is central to the success of such integrated synthetic processes.
Precursor in the Development of Functional Organic Materials
Functional organic materials are a class of materials that possess specific, desirable properties, such as electrical conductivity, light-emission, or nonlinear optical activity. The performance of these materials is intrinsically linked to their molecular structure. The incorporation of fluorine-containing building blocks into the design of these materials has been shown to be a successful strategy for tuning their properties.
The introduction of fluorine atoms into polymers can lead to significant enhancements in several of their properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and flame retardancy. They can also possess lower dielectric constants and reduced water absorption compared to their non-fluorinated counterparts. These properties make them suitable for a wide range of applications, including as low-dielectric materials in electronics and as high-performance materials in demanding environments.
The 4-(3,5-Dimethylphenoxy)-3-fluoroaniline building block, with its reactive amine functionality, can be readily incorporated into polymeric or oligomeric chains through polymerization reactions. For example, it could be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The presence of the fluorine atom and the diaryl ether linkage in the resulting polymer backbone would be expected to impart some of the desirable properties associated with fluorinated polymers.
Extended π-conjugated systems are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on the nature of the aromatic building blocks used in their construction.
The this compound scaffold can serve as a versatile precursor for the synthesis of novel π-conjugated molecules and polymers. The aniline group can be transformed into other functional groups that can participate in cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, to extend the π-conjugation. The electronic properties of the resulting systems can be fine-tuned by the strategic placement of the fluorine atom and the dimethylphenoxy group. For instance, thiazole-based π-conjugated polymers have been explored as promising photoactive materials for organic photovoltaics.
Contributions to Novel Synthetic Methodologies
The development of new and efficient synthetic methodologies is a cornerstone of progress in organic chemistry. This often involves the design and synthesis of novel ligands for transition metal-catalyzed reactions.
Transition metal catalysis is a powerful tool for the formation of a wide variety of chemical bonds. The outcome of a catalytic reaction is often controlled by the nature of the ligand that is coordinated to the metal center. The rational design of ligands is therefore a critical aspect of catalyst development.
The this compound framework possesses the necessary structural features to serve as a precursor for the synthesis of novel ligands. The aniline nitrogen can be functionalized to introduce coordinating groups, such as phosphines, N-heterocyclic carbenes, or other chelating moieties. The steric and electronic properties of the ligand can be systematically varied by modifying the substitution pattern on the aromatic rings. For example, the development of new dialkylbiaryl monophosphine ligands has enabled palladium-catalyzed carbon-nitrogen cross-coupling reactions of primary amines with aryl halides. The diaryl ether motif present in this compound could be exploited in the design of flexible ligands for various catalytic applications.
Synthesis of Molecular Probes for Chemical Research
While direct literature detailing the use of this compound in the synthesis of molecular probes is not extensively available, its structural features suggest significant potential in this area of chemical research. The molecule incorporates a fluoroaniline (B8554772) moiety, a common component in the design of bioactive compounds, and a diaryl ether linkage, which provides a degree of conformational flexibility. These characteristics make it an attractive scaffold for the development of targeted molecular probes.
The primary amine group of the aniline serves as a versatile chemical handle for derivatization. It can be readily acylated, alkylated, or used in condensation reactions to attach fluorophores, affinity tags, or reactive groups. For instance, coupling with fluorescent dyes such as coumarins or BODIPY derivatives could yield fluorescent probes for imaging studies. Similarly, the introduction of a biotin tag could enable affinity-based protein capture and identification.
The fluorine substituent on the aniline ring offers a unique advantage for the development of probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool in chemical biology and drug discovery due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems. Molecular probes incorporating this compound could be used to study protein-ligand interactions, conformational changes, and enzymatic activity via ¹⁹F NMR.
Furthermore, the diaryl ether scaffold is a common feature in many kinase inhibitors. By analogy, derivatives of this compound could be designed as inhibitors of specific kinases. The synthesis of a library of compounds based on this scaffold, followed by screening against a panel of kinases, could lead to the discovery of potent and selective inhibitors. These inhibitors could then be further functionalized to create activity-based probes or imaging agents for studying kinase signaling pathways.
The development of such molecular probes would involve multi-step synthetic sequences, likely beginning with the functionalization of the aniline nitrogen. The choice of reaction conditions would need to be carefully optimized to avoid side reactions on the electron-rich aromatic rings.
Comparative Studies with Structural Analogues and Isomers
Comparative studies of this compound with its structural analogues and isomers are crucial for understanding the structure-activity relationships (SAR) and for optimizing its properties for specific applications. While specific comparative studies on this exact compound are not widely published, insights can be drawn from research on other diaryl ether and fluoroaniline-containing molecules, such as inhibitors of tubulin or bacterial enzymes like FabV. nih.govnih.gov
The position of the fluorine and dimethyl substituents on the phenoxy ring, as well as the fluorine on the aniline ring, are expected to have a significant impact on the molecule's biological activity and physicochemical properties. For instance, moving the fluorine atom from the 3-position to the 2- or 4-position on the aniline ring would alter the electronic properties and the hydrogen bonding capacity of the amine group, which could in turn affect its binding affinity to a biological target.
A hypothetical comparative analysis of this compound and its isomers could be summarized as follows:
| Compound | Isomeric/Analogous Feature | Predicted Impact on Properties |
| This compound | Parent Compound | Baseline for comparison. |
| 4-(3,5-Dimethylphenoxy)-2-fluoroaniline | Isomer (Fluorine at position 2) | May exhibit altered hydrogen bonding and steric hindrance near the amine, potentially affecting target binding. |
| 4-(3,5-Dimethylphenoxy)-4-fluoroaniline | Isomer (Fluorine at position 4) | The electronic effect of fluorine would be para to the amine, which could significantly alter its pKa and nucleophilicity. |
| 4-(2,6-Dimethylphenoxy)-3-fluoroaniline | Isomer (Methyl groups at positions 2,6) | Increased steric hindrance around the ether linkage, which could restrict conformational flexibility and impact binding. |
| 4-(3,5-Difluorophenoxy)-3-fluoroaniline | Analogue (Difluoro substitution) | Increased fluorination could enhance metabolic stability and alter binding interactions through fluorine-specific contacts. |
These comparative studies are essential for the rational design of derivatives of this compound with improved potency, selectivity, and drug-like properties.
Future Prospects in Advanced Chemical Research and Materials Science
The unique combination of a fluorinated aromatic ring and a diaryl ether moiety in this compound opens up avenues for its application in advanced chemical research and materials science. The incorporation of fluorine into organic molecules is a well-established strategy for modulating their chemical and physical properties. man.ac.uk
In materials science, fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov this compound could serve as a valuable monomer for the synthesis of novel high-performance polymers. The aniline functionality allows for polymerization through various methods, such as oxidative coupling to form polyanilines or condensation with other monomers to create polyamides or polyimides. The resulting polymers would be expected to possess advantageous properties conferred by the fluorine and dimethylphenoxy groups, such as hydrophobicity, thermal stability, and specific dielectric properties. Such materials could find applications in coatings, membranes, and electronic devices.
The field of fluorinated liquid crystals is another area where this compound could be of interest. The rigid, anisotropic structure of the diaryl ether core, combined with the polar fluorine substituent, are features commonly found in liquid crystalline molecules. Derivatives of this compound could be synthesized and their liquid crystalline properties investigated.
In the context of sustainable chemistry, the development of new fluorinated ionic liquids is an active area of research. man.ac.uk While this compound itself is not an ionic liquid, it could be used as a precursor for the synthesis of novel fluorinated cations or anions. These new ionic liquids could have applications as environmentally benign solvents for chemical reactions and extractions.
Furthermore, the study of non-covalent interactions involving fluorine is a topic of fundamental interest in chemical research. The fluorine atom in this compound can participate in hydrogen bonds and other electrostatic interactions, which can be exploited in the design of supramolecular assemblies and functional materials.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3,5-Dimethylphenoxy)-3-fluoroaniline, and how do substituent positions affect reaction efficiency?
- Methodological Answer : The synthesis of fluorinated anilines typically involves multi-step protocols. For example, analogous compounds like 4-(2-chlorophenoxy)-3-fluoroaniline are synthesized via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated aniline under basic conditions (e.g., K₂CO₃ in DMF) . For this compound, the steric and electronic effects of the 3,5-dimethylphenoxy group may require elevated temperatures or catalysts like CuI to facilitate coupling. Purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation should combine spectroscopic and chromatographic techniques:
- NMR : Analyze F NMR to confirm fluorine substitution at the 3-position and aromatic splitting patterns to verify the 3,5-dimethylphenoxy group .
- Mass Spectrometry : HRMS (ESI or EI) should match the theoretical molecular ion ([M+H] for C₁₄H₁₅FNO).
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Fluorinated anilines often require stringent safety measures:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., amines).
- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How does the 3,5-dimethylphenoxy group influence the compound’s reactivity in cross-coupling reactions compared to other substituents (e.g., chloro or methoxy)?
- Methodological Answer : The electron-donating methyl groups in the 3,5-dimethylphenoxy moiety enhance the nucleophilicity of the phenoxy oxygen, facilitating reactions like Ullmann or Buchwald-Hartwig couplings. However, steric hindrance from the methyl groups may reduce reaction rates compared to less bulky substituents (e.g., methoxy). Comparative kinetic studies using Pd catalysts (e.g., Pd(OAc)₂/XPhos) and monitoring by TLC/GC-MS are recommended to quantify these effects .
Q. What strategies can resolve contradictions in bioactivity data for fluorinated aniline derivatives across studies?
- Methodological Answer : Discrepancies may arise from differences in substituent positioning, purity, or assay conditions. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and controls.
- SAR Analysis : Compare bioactivity of this compound with analogs (e.g., 3-chloro-4-fluoroaniline) to isolate substituent effects .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate to ensure reproducibility .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound and kinase active sites (e.g., EGFR or VEGFR2). Focus on:
Q. What analytical methods are suitable for detecting degradation products of this compound under oxidative conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:
- LC-MS/MS : Identify oxidation products (e.g., quinone imines) via fragmentation patterns.
- EPR Spectroscopy : Detect free radicals formed during degradation.
- DFT Calculations : Predict degradation pathways using Gaussian09 at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
